molecular formula C7H7NO2 B077573 4-Acetoxypyridine CAS No. 14210-20-9

4-Acetoxypyridine

Cat. No.: B077573
CAS No.: 14210-20-9
M. Wt: 137.14 g/mol
InChI Key: PTZQTYADHHANGW-UHFFFAOYSA-N
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Description

4-Acetoxypyridine is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by an acetoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxypyridine can be synthesized through several methods. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion .

Another method involves the reaction of 4-chloropyridine with sodium acetate in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale acetylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetoxypyridine involves its interaction with various molecular targets. It can act as an acetylating agent, transferring its acetoxy group to other molecules. This property is utilized in organic synthesis to introduce acetoxy groups into target compounds. Additionally, its ability to undergo nucleophilic substitution makes it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine: Similar in structure but lacks the acetoxy group.

    4-Chloropyridine: Contains a chlorine atom instead of an acetoxy group.

    4-Pyridyl acetate: An oxidized form of 4-Acetoxypyridine

Uniqueness

This compound is unique due to its acetoxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

pyridin-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQTYADHHANGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347965
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14210-20-9
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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